molecular formula C21H18N4O2 B8446544 1-benzyl-5-methoxy-3-(1-phenyl-1H-pyrazol-5-yl)pyridazin-4(1H)-one

1-benzyl-5-methoxy-3-(1-phenyl-1H-pyrazol-5-yl)pyridazin-4(1H)-one

Cat. No. B8446544
M. Wt: 358.4 g/mol
InChI Key: VQGLBKCBGSTCEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-5-methoxy-3-(1-phenyl-1H-pyrazol-5-yl)pyridazin-4(1H)-one is a useful research compound. Its molecular formula is C21H18N4O2 and its molecular weight is 358.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-benzyl-5-methoxy-3-(1-phenyl-1H-pyrazol-5-yl)pyridazin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-benzyl-5-methoxy-3-(1-phenyl-1H-pyrazol-5-yl)pyridazin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C21H18N4O2

Molecular Weight

358.4 g/mol

IUPAC Name

1-benzyl-5-methoxy-3-(2-phenylpyrazol-3-yl)pyridazin-4-one

InChI

InChI=1S/C21H18N4O2/c1-27-19-15-24(14-16-8-4-2-5-9-16)23-20(21(19)26)18-12-13-22-25(18)17-10-6-3-7-11-17/h2-13,15H,14H2,1H3

InChI Key

VQGLBKCBGSTCEW-UHFFFAOYSA-N

Canonical SMILES

COC1=CN(N=C(C1=O)C2=CC=NN2C3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Benzyl-3-chloro-5-methoxypyridazin-4(1H)-one (13.6 g), 1-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (22.0 g), potassium carbonate (51.0 g) and bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) (1.92 g) were suspended in toluene (330 mL) and water (33.0 mL), and the mixture was heated under reflux under a nitrogen atmosphere for 24 hr. The reaction mixture was cooled to room temperature, diluted with water and saturated aqueous sodium hydrogen carbonate solution, and the mixture was extracted with ethyl acetate. The extract was dried over anhydrous sodium sulfate and filtered, and the filtrate was concentrated, and the residue was recrystallized from ethyl acetate/hexane to give the title compound (15.1 g).
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step Two
Quantity
51 g
Type
reactant
Reaction Step Three
Quantity
330 mL
Type
solvent
Reaction Step Four
Name
Quantity
33 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
1.92 g
Type
catalyst
Reaction Step Seven

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